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Compound of Interest

Compound Name: Nickel dimethylglyoxime

Cat. No.: B1143609

Introduction

Nickel (Ni) is a naturally occurring element found in the earth's crust and is used in various
industrial processes, including electroplating, battery manufacturing, and the production of
stainless steel.[1][2][3] As a result of both natural processes and anthropogenic activities, nickel
can enter aquatic environments, where it may accumulate.[2] While nickel is an essential trace
element for some organisms, elevated concentrations can be toxic to aquatic life and may pose
a risk to human health through the food chain and drinking water.[2][4][5] The U.S.
Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL)
for nickel in drinking water, underscoring the importance of accurate and reliable monitoring.[1]
This application note provides detailed protocols for the quantitative analysis of nickel in
environmental water samples using several common analytical techniques.

General Analytical Workflow

The quantitative analysis of nickel in environmental water samples follows a structured
workflow, from sample collection to final data reporting. Proper handling and preparation at
each stage are critical to prevent contamination and ensure accurate results.[6]
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Caption: General workflow for nickel analysis in water samples.
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Graphite Furnace Atomic Absorption Spectrometry
(GFAAS)

Principle: Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is a highly sensitive
technique for determining trace metals. A small volume of the sample is injected into a graphite
tube, which is then heated in a programmed sequence to dry, char, and finally atomize the
sample.[6] A light beam from a nickel hollow-cathode lamp is passed through the atomized
sample. Nickel atoms in the ground state absorb light at a characteristic wavelength (typically
232.0 nm), and the amount of light absorbed is directly proportional to the concentration of
nickel in the sample.[6][7]

Experimental Protocol:
e Sample Preparation:
o For dissolved nickel, filter the water sample through a 0.45 pm membrane filter.

o For total recoverable nickel, the unfiltered sample must undergo preliminary acid
digestion.[6]

o Preserve the sample by adding concentrated nitric acid (HNOs) to lower the pH to <2.[7]
+ Reagent Preparation:

o Nickel Standard Solutions: Prepare a stock solution (e.g., 1000 mg/L) from a certified
commercial standard or by dissolving high-purity nickel metal or salt.[6][7] Create a series
of working standards (e.g., 1 to 25 pg/L) by serial dilution of the stock solution with
acidified, deionized water.[6]

o Matrix Modifier: A chemical modifier, such as a mixture of palladium chloride and
magnesium nitrate, may be used to stabilize the nickel during the charring step and
reduce matrix interferences.[8]

o Blank: Use acidified, deionized water as the blank.[7]

 Instrument Parameters (Example):
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o Wavelength: 232.0 nm[7]

o Slit Width: 0.2 nm

o Lamp Current: As recommended by the manufacturer.

o Inert Gas: Argon[6]

o Injection Volume: 20 pL[6]

o Temperature Program:

Drying: 120°C (Ramp: 15s, Hold: 10s)[9]

Ashing/Charring: 600°C (Ramp: 10s, Hold: 10s)[9]

Atomization: 2000°C (Ramp: 0s, Hold: 3s)[9]

Cleaning: 2200°C (Ramp: 1s, Hold: 3s)[9] (Note: The temperature program must be
optimized for the specific instrument and sample matrix.)

Calibration and Measurement:

[e]

Calibrate the instrument by running the blank and working standards.

o

Generate a calibration curve by plotting absorbance versus concentration.

[¢]

Analyze the prepared water samples. If the concentration exceeds the linear range (e.g.,
>25 ug/L), the sample must be diluted.[6]

[¢]

Analyze a quality control (QC) sample to verify the calibration.
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Caption: Key stages in the GFAAS temperature program.
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Inductively Coupled Plasma - Mass Spectrometry
(ICP-MS)

Principle: ICP-MS is a powerful technique for trace and ultra-trace element analysis, offering
high sensitivity and the ability to perform isotopic analysis.[10] The water sample is introduced
into a high-temperature argon plasma (~6000-10000 K), which desolvates, atomizes, and
ionizes the nickel atoms. The resulting ions are then guided into a mass spectrometer, which
separates them based on their mass-to-charge ratio (m/z). A detector measures the abundance
of each isotope, allowing for highly accurate quantification. EPA Method 200.8 provides a
standard procedure for this analysis.[11][12]

Experimental Protocol:
e Sample Preparation:

o Follow the same initial preparation steps as for GFAAS (filtration for dissolved, digestion

for total recoverable).[11]

o Acidify all samples, standards, and blanks with high-purity nitric acid. Total dissolved solids
should ideally not exceed 0.2% to minimize matrix effects.[11]

» Reagent Preparation:

o

Rinse Solution: 2% (v/v) nitric acid in reagent water.

o Calibration Standards: Prepare a series of standards covering the expected concentration
range of the samples from a certified 1000 mg/L stock solution.

o Internal Standard (1S): An internal standard (e.g., Gallium, Indium) is added online to all
samples, blanks, and standards to correct for instrumental drift and matrix suppression
effects.[13]

o Tuning Solution: A solution containing elements across the mass range (e.g., Li, Y, Tl) is
used to optimize instrument performance.

 Instrument Parameters (Example):
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o RF Power: ~1550 W
o Plasma Gas Flow: ~15 L/min Argon
o Nebulizer Gas Flow: ~1 L/min Argon

o Monitored Nickel Isotopes: m/z 60, 62.[14] Note that °Ni can have spectral interferences
from molecular ions like Ca0.[14] Using a collision/reaction cell with helium can help
mitigate such polyatomic interferences.[15]

o Detector Mode: Pulse counting/analog, depending on concentration.

Calibration and Measurement:

o Optimize the instrument using the tuning solution to ensure sensitivity, resolution, and low
oxide formation.

o Calibrate the ICP-MS using the prepared calibration standards.
o Aspirate the rinse solution for a sufficient time between samples to prevent carryover.

o Analyze the prepared water samples. The wide dynamic range of ICP-MS (often 10-11
orders of magnitude) reduces the need for frequent dilutions.[15]

o Analyze blanks and QC standards at regular intervals to ensure data quality.
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Caption: Path of the sample from introduction to detection in ICP-MS.

Adsorptive Stripping Voltammetry (AdSV)

Principle: Adsorptive Stripping Voltammetry (AdSV) is an electrochemical technique with
excellent sensitivity for certain metals, including nickel. The method involves two main steps.
First, nickel is complexed with a specific agent, such as dimethylglyoxime (DMG), and the
resulting complex is preconcentrated (adsorbed) onto the surface of a working electrode (e.g.,
a bismuth drop or hanging mercury drop electrode) at a fixed potential.[5][16] In the second
step, the potential is scanned, causing the adsorbed complex to be "stripped" from the
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electrode, which generates a current peak. The height or area of this peak is proportional to the
nickel concentration in the sample.

Experimental Protocol:
e Sample Preparation:

o Filter samples to remove particulate matter. UV digestion may be required for samples
with high organic content to release complexed nickel.

o Reagent Preparation:

o Supporting Electrolyte: An ammonia buffer solution is often used to maintain an alkaline
pH (e.g., pH 9.3-9.6), which is optimal for the Ni-DMG complex formation.[5][16]

o Complexing Agent: A solution of dimethylglyoxime (DMG) in ethanol or another suitable
solvent.[5]

o Standard Solutions: Prepare nickel standards in deionized water for standard addition
calibration.

o Electrochemical Cell Setup:
o Working Electrode: Bismuth drop electrode (a non-toxic alternative to mercury).[5]
o Reference Electrode: Ag/AgCI.[5]
o Auxiliary Electrode: Platinum or glassy carbon rod.

o Measurement Parameters (Example):

o Deposition Potential: -0.7 V vs. Ag/AgCI

o

Deposition Time: 30 - 90 seconds (longer times increase sensitivity).[5]

[¢]

Scan Type: Square wave or differential pulse.

Final Potential: -1.2 V

[¢]
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e Calibration and Measurement:

o

The standard addition method is typically used for calibration to compensate for matrix
effects.

o Add a known volume of the sample and the supporting electrolyte/DMG solution to the
electrochemical cell.

o De-aerate the solution with nitrogen or argon gas to remove dissolved oxygen.
o Run the deposition and stripping cycle to record the initial voltammogram.

o Make 2-3 successive additions of a known concentration of nickel standard, recording a
new voltammogram after each addition.

o Plot the peak current versus the added standard concentration. The absolute value of the
x-intercept of the extrapolated line gives the concentration of nickel in the original sample.
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Caption: Logical sequence of an AASV measurement for nickel.

Quantitative Data Summary

The choice of analytical method often depends on the required detection limit, the expected
concentration range, and the sample matrix. The following table summarizes the typical
performance characteristics of the described methods for nickel analysis.
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Parameter GFAAS ICP-MS AdSV
) ) o <1 pg/L[10] (can be
Typical Detection Limit 1 pg/L[6] 0.2 pg/L[5]
ng/L)
. > 6 orders of
Linear Range 1- 25 pg/L[6] ) 0.2 - 15 pg/L[5]
magnitude
Non-atomic Isobaric (e.g., >®Fe on
) ] Other electroactive
Common background >8Ni) and polyatomic ] )
) _ _ species, organic
Interferences absorption, matrix (e.g., #*CaO on °Ni)
surfactants.
effects.[6] overlaps.[14]
Throughput Moderate High Low to Moderate
Instrument Cost Moderate High Low

Note: Values are typical and can vary significantly based on the specific instrument,

configuration, and sample matrix.

Method Selection Guide

Choosing the appropriate analytical technique is a critical step in the workflow. The decision

should be based on factors such as regulatory requirements, laboratory resources, and the

specific research question.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. standardmethods.org [standardmethods.org]
e 2. ijbio.com [ijbio.com]
¢ 3. Determination of nickel from water samples [cwejournal.org]

o 4. Determination of nickel in water samples by Atomic absorption spectroscopy (AAS) -
STEMart [ste-mart.com]

. metrohm.com [metrohm.com]
. hemi.gov [nemi.gov]
. hemi.gov [nemi.gov]

. oiv.int [oiv.int]

°
(] [00] ~ » ol

. researchgate.net [researchgate.net]

» 10. Isotope-specific analysis of Ni by ICP-MS: applications of stable isotope tracers to
biokinetic studies - PubMed [pubmed.ncbi.nim.nih.gov]

e 11. epa.gov [epa.gov]
e 12. aser.linl.gov [aser.lInl.gov]
e 13. documents.thermofisher.com [documents.thermofisher.com]

o 14. Determination of nickel in water samples by isotope dilution inductively coupled plasma
mass spectrometry with sample introduction by carbonyl vapor generation - Journal of
Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

e 15. agilent.com [agilent.com]

e 16. Nickel and cobalt in drinking water using adsorptive stripping voltammetry | Metrohm
[metrohm.com]

 To cite this document: BenchChem. [Application Note: Quantitative Analysis of Nickel in
Environmental Water Samples]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143609#quantitative-analysis-of-nickel-in-
environmental-water-samples]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b1143609?utm_src=pdf-custom-synthesis
https://www.standardmethods.org/doi/10.2105/SMWW.2882.236
https://www.ijbio.com/articles/extraction-and-spectrophotometric-determination-of-nickel-in-water-alloys-and-edible-oil-samples.pdf
http://www.cwejournal.org/vol3no1/determination-of-nickel-from-water-samples
https://www.ste-mart.com/determination-of-nickel-in-water-samples-by-atomic-absorption-spectroscopy-aas-176957.htm
https://www.ste-mart.com/determination-of-nickel-in-water-samples-by-atomic-absorption-spectroscopy-aas-176957.htm
https://www.metrohm.com/content/dam/metrohm/shared/documents/application-bulletins/AB-440_1.pdf
https://www.nemi.gov/methods/method_pdf/5501/
https://nemi.gov/methods/method_pdf/5470/
https://www.oiv.int/node/1894/download/pdf
https://www.researchgate.net/publication/342698880_Determination_of_Nickel_in_Water_Samples_by_Graphite_Furnace_Atomic_Absorption_Spectrometry_After_Ionic_Liquid-Based_Dispersive_Liquid-Liquid_Microextraction_Preconcentration
https://pubmed.ncbi.nlm.nih.gov/8029700/
https://pubmed.ncbi.nlm.nih.gov/8029700/
https://www.epa.gov/sites/default/files/2015-06/documents/epa-200.8.pdf
https://aser.llnl.gov/sites/aser/files/2020-07/2007-AppB-Analytes.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-44463-icp-ms-refined-nickel-an44463-en.pdf
https://pubs.rsc.org/en/content/articlelanding/1999/ja/a902882j
https://pubs.rsc.org/en/content/articlelanding/1999/ja/a902882j
https://pubs.rsc.org/en/content/articlelanding/1999/ja/a902882j
https://www.agilent.com/cs/library/selectionguide/public/selectionguide-consumables-regulated-methods-icp-ms-7850-7900-5994-3274en-agilent.pdf
https://www.metrohm.com/en/applications/application-notes/aa-v-101-200/an-v-087.html
https://www.metrohm.com/en/applications/application-notes/aa-v-101-200/an-v-087.html
https://www.benchchem.com/product/b1143609#quantitative-analysis-of-nickel-in-environmental-water-samples
https://www.benchchem.com/product/b1143609#quantitative-analysis-of-nickel-in-environmental-water-samples
https://www.benchchem.com/product/b1143609#quantitative-analysis-of-nickel-in-environmental-water-samples
https://www.benchchem.com/product/b1143609#quantitative-analysis-of-nickel-in-environmental-water-samples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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